molecular formula C8H15F2N B13326611 [2-(Difluoromethyl)cyclohexyl]methanamine CAS No. 1421601-15-1

[2-(Difluoromethyl)cyclohexyl]methanamine

Cat. No.: B13326611
CAS No.: 1421601-15-1
M. Wt: 163.21 g/mol
InChI Key: VBHBQBAXEWTZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Difluoromethyl)cyclohexyl]methanamine is a chemical compound characterized by the presence of a difluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Difluoromethyl)cyclohexyl]methanamine typically involves the introduction of the difluoromethyl group onto a cyclohexyl ring, followed by the attachment of the methanamine group. One common method involves the use of difluoromethylation reagents to introduce the CF2H group onto a cyclohexyl precursor. This can be achieved through various metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods. These methods often employ commercially available difluoromethylation reagents and optimized reaction conditions to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)cyclohexyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized cyclohexyl derivatives .

Scientific Research Applications

[2-(Difluoromethyl)cyclohexyl]methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated cyclohexyl derivatives and methanamine-containing compounds. Examples are [4-(Difluoromethyl)cyclohexyl]methanamine and [3-(Difluoromethyl)cyclohexyl]methanamine .

Uniqueness

[2-(Difluoromethyl)cyclohexyl]methanamine is unique due to its specific structural arrangement, which can impart distinct chemical and physical properties.

Properties

CAS No.

1421601-15-1

Molecular Formula

C8H15F2N

Molecular Weight

163.21 g/mol

IUPAC Name

[2-(difluoromethyl)cyclohexyl]methanamine

InChI

InChI=1S/C8H15F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h6-8H,1-5,11H2

InChI Key

VBHBQBAXEWTZIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.